1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

Medicinal Chemistry Scaffold Differentiation Kinase Inhibitors

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid (synonym: 1-aminoindane-5-carboxylic acid) is a bicyclic constrained amino acid building block belonging to the indane-amino acid class, with molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol. It is commercially available as a racemate (CAS 1273604-70-8) and as individual (S)-enantiomer (CAS 903630-36-4) and (R)-enantiomer forms, typically at ≥95% purity.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B11910437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC(=C2)C(=O)O
InChIInChI=1S/C10H11NO2/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5,9H,2,4,11H2,(H,12,13)
InChIKeyZFBHHXHSPRMSQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: Procurement-Grade Identity and Baseline Properties for Research Selection


1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid (synonym: 1-aminoindane-5-carboxylic acid) is a bicyclic constrained amino acid building block belonging to the indane-amino acid class, with molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . It is commercially available as a racemate (CAS 1273604-70-8) and as individual (S)-enantiomer (CAS 903630-36-4) and (R)-enantiomer forms, typically at ≥95% purity . The compound features a fused benzene–cyclopentane indane core with the primary amine at position 1 and the carboxylic acid at position 5 of the aromatic ring, creating a geometry in which the amino and carboxyl groups are separated by the aromatic system—a structural feature that distinguishes it from α,α-disubstituted aminoindane isomers . This regioisomeric arrangement places it within the class of conformationally constrained β-amino acid analogs with relevance to peptidomimetic design, medicinal chemistry scaffold derivatization, and chiral building block applications .

Why Generic Substitution Fails for 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: Regioisomeric and Enantiomeric Identity as Critical Procurement Factors


Researchers and procurement specialists cannot simply interchange 1-aminoindane-5-carboxylic acid with other aminoindane carboxylic acid isomers because the position of the amino and carboxyl substituents on the indane scaffold dictates fundamentally different molecular geometry, conformational constraint profiles, and pharmacological scaffold potential. The target compound is a 1-amino-5-carboxy regioisomer, which creates a β-amino acid-like scaffold where the amine and acid are spatially separated across the aromatic ring plane . In contrast, 2-aminoindane-2-carboxylic acid (Aic, CAS 27473-62-7) is an α,α-disubstituted amino acid where both functional groups reside on the same tetrahedral carbon, producing severe backbone constraint at the Cα position and a distinct conformational preference documented in peptide folding studies [1]. Similarly, 1-aminoindane-1-carboxylic acid (CAS 3927-71-7) places both groups at the benzylic C1 position, yielding yet another constraint profile. The 2-aminoindane scaffold has been specifically exploited for DDR1 kinase inhibitor development (Kd = 5.9 nM for lead compound 7f), whereas the 1-aminoindane-5-carboxylic acid scaffold has been disclosed in patent literature for glucagon receptor antagonists and GlyT1 inhibitors—indicating divergent lead-generation trajectories based on regioisomeric identity [2][3]. Substituting one isomer for another therefore risks altering conformational bias, target engagement, and synthetic derivatization pathways in ways that cannot be predicted without explicit comparative data.

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: Quantified Comparative Evidence for Differentiated Selection


Regioisomeric Scaffold Differentiation: 1-Amino-5-Carboxy vs. 2-Amino-2-Carboxy Indane in Pharmacological Lead Generation

The 2-aminoindane-5-carboxamide scaffold (derived from 2-aminoindane-2-carboxylic acid) has yielded a potent DDR1 inhibitor with a Kd of 5.9 nM and an IC50 of 14.9 nM against DDR1 kinase activity, as demonstrated in a 2019 J. Med. Chem. study where co-crystal structures confirmed binding to the DDR1 kinase domain (PDB 6HP9) [1]. In contrast, the 1-aminoindane-5-carboxylic acid scaffold (the target compound) has been specifically claimed in patent literature as a key intermediate for glucagon receptor antagonists (WO 2006/104826 A2) and for GlyT1 glycine transporter inhibitors (US 8,846,743 B2), representing a therapeutically orthogonal target space [2][3]. This regioisomeric divergence in validated biological target engagement means that the 1-amino-5-carboxy isomer provides access to a distinct intellectual property and target space relative to the 2-amino isomer, which is predominantly associated with DDR1 and tyrosine hydroxylase inhibition . Selection of the correct regioisomer at the procurement stage is therefore critical for maintaining fidelity to a given medicinal chemistry program's lead series.

Medicinal Chemistry Scaffold Differentiation Kinase Inhibitors

Enantiomer-Dependent Procurement: (S)- vs. (R)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid as Distinct Chemical Entities

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid contains a stereogenic center at C1, yielding two non-superimposable enantiomers that are commercially available as discrete chemical entities with distinct CAS numbers: the (S)-enantiomer (CAS 903630-36-4) and the (R)-enantiomer (CAS not publicly assigned but commercially catalogued by multiple vendors) . The racemate carries CAS 1273604-70-8 . This is in contrast to 2-aminoindane-2-carboxylic acid (CAS 27473-62-7), which is achiral at C2 (both substituents on the same carbon create a symmetrical environment) . The availability of separated enantiomers for the 1-amino-5-carboxy compound enables stereochemically defined incorporation into chiral peptides and asymmetric synthesis workflows, whereas the 2-amino isomer and the 1-amino-1-carboxy isomer (which is also chiral, CAS 3927-71-7) provide different stereochemical options . The (S)-enantiomer of the target compound can be procured at ≥95% purity from specialty chemical suppliers, with the free base and hydrochloride salt (CAS 903557-35-7 for the HCl salt) both available .

Chiral Resolution Enantiomeric Purity Stereochemical Procurement

Physicochemical Differentiation: Predicted pKa and Ionization State of 1-Aminoindane-5-Carboxylic Acid vs. Positional Isomers

The predicted acid dissociation constant (pKa) of racemic 1-aminoindane-5-carboxylic acid is 3.82 ± 0.20, as computed from its molecular structure . This value reflects the electronic influence of the amino group at the C1 position on the carboxylic acid at the C5 position, mediated through the aromatic indane ring system. For comparison, the positional isomer 4-aminoindane-5-carboxylic acid, where the amino and carboxyl groups are ortho to each other on the aromatic ring, is expected to exhibit a different pKa due to intramolecular hydrogen bonding and inductive effects between the adjacent substituents . While experimental pKa values for the full isomer series are not publicly available in a single head-to-head study, the predicted pKa of 3.82 for the target compound indicates that at physiological pH (7.4), the carboxylic acid moiety will be predominantly deprotonated (COO⁻) while the amino group (predicted pKa of conjugate acid ~9–10 based on structurally related 1-aminoindanes) will be predominantly protonated (NH₃⁺), yielding a zwitterionic species . This zwitterionic character has implications for solubility, membrane permeability, and solid-phase peptide synthesis coupling efficiency that differ from isomers where the amino and carboxyl groups are either geminal (2-amino-2-carboxy) or directly adjacent (4-amino-5-carboxy) [1].

Physicochemical Properties pKa Ionization State

Conformational Constraint Differentiation: 1-Amino-5-Carboxy Indane as a β-Amino Acid Analog vs. α,α-Disubstituted Aminoindane Isomers

The 1-amino-5-carboxy substitution pattern of the target compound creates a scaffold where the amino and carboxyl groups are separated by the aromatic ring, functioning as a conformationally restricted β-amino acid analog . This is fundamentally distinct from 2-aminoindane-2-carboxylic acid (Aic), which is an α,α-disubstituted cyclic amino acid where the amino and carboxyl groups both attach to the C2 carbon, imposing severe constraint on the peptide backbone ϕ and ψ dihedral angles at the Cα position [1]. In peptide design, Aic has been shown to favor helical conformations and has been incorporated into dipeptides for late-stage [2+2+2] cyclotrimerization modifications [1]. The 1-amino-5-carboxy isomer, by contrast, extends the distance between the N-terminus and C-terminus attachment points, potentially serving as a rigid spacer or turn-inducing element rather than a helix-stabilizing Cα-tetrasubstituted residue. Conformational landscape studies of aromatic noncoded amino acids including Aic have quantified backbone preferences using Ramachandran analysis, but equivalent data for the 1-amino-5-carboxy indane scaffold has not yet been published in the peer-reviewed literature, representing a gap that must be acknowledged [2]. The structural distinction is nevertheless geometrically verifiable: the through-bond distance between the amino nitrogen and carboxyl carbon differs by approximately 2.5–3.0 Å between the 1,5- and 2,2-substitution patterns due to the intervening aromatic ring in the former.

Conformational Constraint β-Amino Acid Peptide Design

GlyT1 Inhibitor SAR Context: Distinguishing 1-Aminoindane from 2-Aminoindane Scaffolds in CNS Transporter Pharmacology

Patent US 8,846,743 B2 (AbbVie / BASF) specifically claims aminoindane derivatives of formula (I) as GlyT1 glycine transporter inhibitors for the treatment of schizophrenia, cognitive deficits, and related CNS disorders [1]. The generic Markush structure encompasses the 1-aminoindane scaffold with diverse substitutions, and the patent exemplifies compounds that demonstrate GlyT1 inhibition with IC50 values ranging from 6.1 nM to 105 nM in human JAR cell [3H]glycine uptake assays, as documented in the associated ChEMBL database entries (CHEMBL1939496: IC50 = 43 nM; CHEMBL4202824: IC50 = 105 nM) [2][3]. The amino substitution position on the indane ring is critical to the SAR: the patent's exemplified compounds consistently position the amino group at the 1-position of the indane (or tetralin) scaffold, distinguishing them from the 2-aminoindane series which has been explored for monoamine transporter activity (NET/DAT substrates) [4]. This pharmacological divergence—GlyT1 inhibition (1-aminoindane scaffold) versus monoamine release / DDR1 inhibition (2-aminoindane scaffold)—underscores the functional non-interchangeability of these regioisomers in CNS drug discovery programs. Procurement of the 1-amino-5-carboxy building block specifically enables the synthesis of the GlyT1-targeted chemotype claimed in this patent family.

GlyT1 Inhibition CNS Drug Discovery Transporter Pharmacology

Building Block Orthogonality: Fmoc-1-Aminoindane-1-Carboxylic Acid vs. 1-Aminoindane-5-Carboxylic Acid in Solid-Phase Peptide Synthesis

The commercially available Fmoc-protected derivative of the related isomer 1-aminoindane-1-carboxylic acid (CAS 214139-28-3) is widely used as a building block in solid-phase peptide synthesis (SPPS), where the Fmoc group enables standard deprotection and coupling cycles . In contrast, the target compound 1-aminoindane-5-carboxylic acid positions the carboxyl group at the 5-position of the aromatic ring rather than at the 1-position, meaning that its Fmoc-protected derivative (if procured or prepared) would present the carboxylate at a different vector relative to the peptide backbone . Specifically, in the 1-carboxy isomer, the carboxyl is directly attached to the chiral C1 carbon adjacent to the Fmoc-protected amine, creating an α-amino acid-like coupling geometry. In the 5-carboxy isomer, the carboxyl is attached to the aromatic ring, resulting in a β-amino acid-like coupling geometry with a longer N-to-C distance and a different orientation of the activated ester during amide bond formation . This geometric difference affects coupling efficiency, racemization risk, and the conformational freedom of the resulting peptide bond. No published systematic comparison of coupling efficiencies between Fmoc-1-aminoindane-1-carboxylic acid and Fmoc-1-aminoindane-5-carboxylic acid was identified in the peer-reviewed literature; however, the structural distinction is geometrically unambiguous .

Solid-Phase Peptide Synthesis Fmoc Chemistry Building Block Orthogonality

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of GlyT1 Inhibitor Candidates for Schizophrenia Drug Discovery

Research teams pursuing glycine transporter type 1 (GlyT1) inhibition as a therapeutic strategy for schizophrenia and cognitive disorders should procure the 1-aminoindane-5-carboxylic acid scaffold specifically, as the US 8,846,743 patent family establishes the 1-aminoindane regioisomer—not the 2-aminoindane isomer—as the core for potent GlyT1 inhibitors with IC50 values as low as 6.1 nM in cellular uptake assays [1][2]. The 5-carboxy substituent provides a convenient handle for amide coupling to generate diverse N-acylated analogs for SAR exploration [1]. Procurement of the (S)-enantiomer (CAS 903630-36-4) is recommended for stereochemically defined lead optimization .

Peptide and Peptidomimetic Design: β-Amino Acid Analog Incorporation with Defined Conformational Constraint

Investigators designing conformationally constrained peptides should select 1-aminoindane-5-carboxylic acid when a β-amino acid-like building block with a rigid aromatic spacer between the N- and C-termini is required, as opposed to the α,α-disubstituted constraint provided by 2-aminoindane-2-carboxylic acid (Aic) [1]. The separation of the amino and carboxyl groups across the indane aromatic system creates a distinct backbone trajectory compared to the geminal substitution pattern of Aic, which enforces helical folding preferences [1]. The enantiomerically pure (S)- or (R)- forms enable stereochemically controlled incorporation [2].

Glucagon Receptor Antagonist Development: Scaffold for Metabolic Disease Programs

Drug discovery groups targeting the glucagon receptor for type 2 diabetes indications should procure 1-aminoindane-5-carboxylic acid as a key intermediate, based on its disclosure in WO 2006/104826 A2, where N-acylated 1-aminoindane-5-carboxamides are specifically claimed as glucagon receptor antagonists [1]. The 5-carboxy position is the critical functionalization site for generating the carboxamide pharmacophore; the regioisomeric 1-carboxy or 2-carboxy analogs would produce a different spatial presentation of the amide substituent relative to the indane core [2].

Chiral Building Block Procurement for Asymmetric Synthesis Workflows

Synthetic chemistry laboratories requiring a pre-resolved chiral aminoindane building block with orthogonal functional groups (amine at C1, carboxylic acid at C5) should select the (S)- or (R)-enantiomer of 1-aminoindane-5-carboxylic acid based on the specific stereochemical requirement of the target molecule [1]. Unlike the achiral 2-aminoindane-2-carboxylic acid, the C1 stereocenter of the target compound provides a source of chirality that can be propagated through subsequent synthetic transformations [2]. The hydrochloride salt form (CAS 903557-35-7 for the (S)-enantiomer) offers enhanced handling properties for aqueous reaction conditions [1].

Quote Request

Request a Quote for 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.